4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(5-2-3-5)7(9)6(4-12)10-11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSQDWJTIQGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C=O)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNO
- CAS Number : 1780306-45-7
The presence of the bromine atom and the cyclopropyl group are significant for its biological activity, influencing interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It is known to interact with various enzymes, particularly those involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptors that are critical in signaling pathways related to cancer and inflammation.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Anticancer Properties
Pyrazoles have been investigated for their anticancer properties. Studies have indicated that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance:
| Study | Cancer Type | IC Value | Mechanism |
|---|---|---|---|
| Breast Cancer | 27 nM | Kinase inhibition | |
| Melanoma | 0.262 µM | Cell cycle arrest |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. Its mechanism likely involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), similar to other pyrazole derivatives.
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several pyrazole derivatives, this compound was tested against pathogenic bacteria using the microplate Alamar Blue assay. The results demonstrated a significant reduction in bacterial viability compared to control groups, indicating potent antimicrobial effects .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The study reported that it exhibited selective cytotoxicity towards breast cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Key Structural Differences
The table below compares the target compound with structurally related pyrazole derivatives (data sourced from CAS records and synthesis studies ):
| Compound Name | CAS Number | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde | - | 1-CH₃, 3-CHO, 4-Br, 5-cyclopropyl | Aldehyde, Bromine | ~229 | Reference |
| 4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole | 1287752-84-4 | 3-cyclopropyl, 5-CH₃, 4-Br | Bromine | ~201 | 0.98 |
| 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole HCl | 1637774-78-7 | 3-CH₃, 5-cyclopropyl, 4-Br | Hydrochloride salt | ~237 (base + HCl) | 0.96 |
| 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1 | 3-isopropyl, 4-Br | Bromine | ~189 | 0.91 |
| 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole | 60061-69-0 | 3-isopropyl, 5-CH₃, 4-Br | Bromine | ~217 | 0.90 |
Functional and Reactivity Differences
- Aldehyde Group : The target compound’s carbaldehyde at position 3 distinguishes it from analogs lacking this group (e.g., 1287752-84-4, 60061-60-1). This group enhances reactivity, enabling nucleophilic additions (e.g., forming hydrazones or imines) for downstream applications .
- Cyclopropyl Positioning: The cyclopropyl group at position 5 in the target compound contrasts with its placement at position 3 in 1287752-84-4.
- Hydrochloride Salt : The hydrochloride derivative (1637774-78-7) exhibits higher aqueous solubility compared to the neutral aldehyde-containing target compound, which may influence formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
